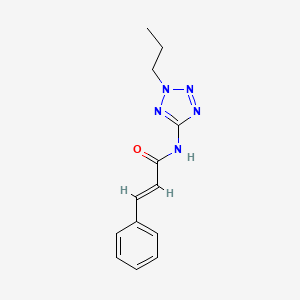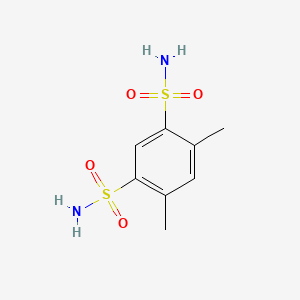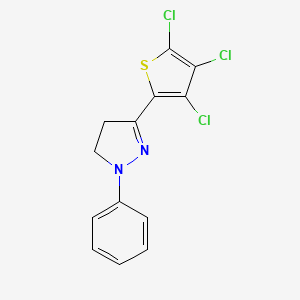
3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. The anti-inflammatory and analgesic activities of this compound may be attributed to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. This compound has been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in various tissues. It has also been reported to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Several methods have been used for the synthesis of 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide. One of the commonly used methods is the reaction of 3-phenylacrylamide with 2-propyl-5-amino-1H-tetrazole in the presence of a suitable catalyst. Another method involves the reaction of 3-phenylacryloyl chloride with 2-propyl-5-amino-1H-tetrazole in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents used.
Aplicaciones Científicas De Investigación
3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(2-propyltetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-2-10-18-16-13(15-17-18)14-12(19)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,16,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGHDFTOXFNKB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1N=C(N=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825711 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)

![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)


![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)